molecular formula C10H14O4 B086089 1,4-Butanediol diacrylate CAS No. 1070-70-8

1,4-Butanediol diacrylate

Cat. No. B086089
M. Wt: 198.22 g/mol
InChI Key: JHWGFJBTMHEZME-UHFFFAOYSA-N
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Patent
US09242028B2

Procedure details

Poly(EA/MAA BDDA) microgel was prepared using seed-feed emulsion polymerisation (Macromolecules, 1994, 27, 6642). A monomer mixture containing Ethylacrylate (EA) (Aldrich, 143.5 g), Methacrylic acid (MAA) (Aldrich, 72.0 g) and 1,4-butanediol diacrylate (BDDA) (Aldrich, 2.2 g) was prepared and 12.5% of the mixture added to a pre-purged, stirred, solution of sodium dodecylsulphate (BDH, 1.75 g in 500 g of water), which had been heated to 80° C. The monomers were passed over an alumina column prior to use. K2HPO4 (3 g of 7% solution in water) and ammonium persulphate (2.95 g of 5% solution in water) were immediately added whilst maintaining a nitrogen atmosphere. After appearance of a slight blue turbidity, the remaining monomer mixture was added at a continuous rate over a 90 min period. Additional initiator (3.3 g of 5% solution in water) was added and the temperature maintained for a further 2 h. The microgel was extensively dialysed against Milli-Q quality water. The average particle size of the particles in the collapsed state was about 65 nm. The swollen state diameter was about 220 nm at pH=7.4.
Quantity
143.5 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.75 g
Type
reactant
Reaction Step Three
Name
K2HPO4
Quantity
3 g
Type
reactant
Reaction Step Four
Name
ammonium persulphate
Quantity
2.95 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=[CH2:10].C(OCCCCOC(=O)C=C)(=O)C=C.C(OS([O-])(=O)=O)CCCCCCCCCCC.[Na+].OP([O-])([O-])=O.[K+].[K+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=[CH2:10] |f:3.4,5.6.7,8.9.10,12.13|

Inputs

Step One
Name
Quantity
143.5 g
Type
reactant
Smiles
C(C)OC(C=C)=O
Name
Quantity
72 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C=C)(=O)OCCCCOC(C=C)=O
Step Two
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.75 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]
Step Four
Name
K2HPO4
Quantity
3 g
Type
reactant
Smiles
OP(=O)([O-])[O-].[K+].[K+]
Name
ammonium persulphate
Quantity
2.95 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
seed-feed emulsion polymerisation (Macromolecules, 1994, 27, 6642)
CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
After appearance of a slight blue turbidity, the remaining monomer mixture was added at a continuous rate over a 90 min period
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature maintained for a further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The microgel was extensively dialysed against Milli-Q quality water

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=C)=O.C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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